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Compound of Interest

Compound Name: Anticancer agent 119

Cat. No.: B15583170

The designation "Anticancer Agent 119" is associated with at least two distinct investigational
compounds, each with a unique mechanism of action. This guide provides a detailed technical
overview of both "Antitumor agent-119 (compound 13K)," a 2-benzoxazolyl hydrazone
derivative, and "ATRN-119," a selective ATR kinase inhibitor. This document is intended for
researchers, scientists, and drug development professionals, offering insights into their core
mechanisms, supported by available data and experimental methodologies.

Part 1: Antitumor agent-119 (Compound 13K)

Antitumor agent-119, also referred to as compound 13K, is a 2-benzoxazolyl hydrazone
derivative that has demonstrated potent cytotoxic effects against a variety of cancer cell lines[1]

[2].

Core Mechanism of Action

The primary mechanism of action for Antitumor agent-119 and related 2-heterocyclic hydrazone
derivatives involves the disruption of nucleic acid synthesis. Studies on this class of
compounds have shown a preferential inhibition of RNA synthesis, followed by the inhibition of
DNA synthesis[1]. While the precise molecular interactions are still under investigation, it is
suggested that these compounds may directly interact with the DNA molecule, thereby affecting
its template activity[1]. It is important to note that, unlike some other hydrazone-containing
compounds, the anticancer activity of this series is not primarily mediated through the inhibition
of ribonucleotide reductase]3].
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Data Presentation

Table 1: In Vitro Cytotoxicity of Antitumor agent-119 (Compound 13K)

Cell Line Cancer Type IC50 (nM)
Burkitt's Lymphoma Lymphoma 30
CCRF-CEM Leukemia 140

HelLa Cervical Carcinoma 100

HT-29 Colorectal Carcinoma 40

Data sourced from MedchemExpress[2].

Experimental Protocols

Detailed experimental protocols for Antitumor agent-119 are not extensively available in peer-
reviewed literature. However, standard methodologies to elucidate its mechanism of action
would include:

Nucleic Acid Synthesis Inhibition Assay:

o Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well
plates.

o Treatment: Cells are treated with varying concentrations of Antitumor agent-119 for a
specified duration.

» Radiolabeling: 3H-thymidine (for DNA synthesis) or 3H-uridine (for RNA synthesis) is added to
the culture medium.

e Incubation: Cells are incubated to allow for the incorporation of the radiolabeled nucleosides
into newly synthesized nucleic acids.

e Harvesting and Scintillation Counting: Cells are harvested, and the amount of incorporated
radioactivity is measured using a scintillation counter.
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« Data Analysis: The reduction in radiolabel incorporation in treated cells compared to
untreated controls indicates the level of inhibition of DNA or RNA synthesis.

Mandatory Visualization
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Caption: Proposed mechanism of Antitumor agent-119 (compound 13K).
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Part 2: ATRN-119

ATRN-119 is an orally bioavailable, first-in-class macrocyclic inhibitor of the Ataxia
Telangiectasia and Rad3-related (ATR) kinase[4]. ATR is a pivotal protein in the DNA Damage
Response (DDR) pathway.

Core Mechanism of Action

The mechanism of action of ATRN-119 is centered on the selective inhibition of ATR kinase
activity[4][5]. In cancer cells, particularly those with underlying defects in other DNA repair
pathways (such as BRCA mutations), there is a high reliance on the ATR-mediated checkpoint
for survival amidst increased replication stress. ATRN-119's inhibition of ATR blocks the
phosphorylation of its key downstream target, Checkpoint Kinase 1 (CHK1)[4][5]. This
abrogation of the ATR-CHK1 signaling cascade leads to several critical outcomes:

« Inhibition of DNA Damage Checkpoint Activation: The cell cycle is no longer arrested in
response to DNA damage, forcing cells with damaged DNA to proceed into mitosis[4][5].

» Disruption of DNA Damage Repair: The processes that stabilize stalled replication forks and
facilitate DNA repair are compromised[4].

 Induction of Apoptosis: The accumulation of unrepaired DNA damage and the collapse of
replication forks ultimately trigger programmed cell death (apoptosis) in cancer cells[4][5].

This targeted approach, often described as synthetic lethality, allows for the selective killing of
cancer cells with specific genetic vulnerabilities while sparing normal cells. Preclinical studies
have suggested that ATRN-119 may have a more favorable safety profile with lower
hematological toxicity compared to other ATR inhibitors[6][7][8].

Data Presentation

Table 2: Clinical Trial Information for ATRN-119
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Parameter Details

Clinical Trial Identifier NCT04905914

Phase Phase 1/2a

Status Recruiting

Indication Advanced Solid Tumors with DDR mutations
Intervention Oral ATRN-119 Monotherapy

Primary Objectives Assess safety, tolerability, and pharmacokinetics
Secondary Objectives Preliminary efficacy

Information sourced from ClinicalTrials.gov and related press releases[6][7][9][10][11][12][13].

Experimental Protocols

While detailed protocols from peer-reviewed publications on ATRN-119 are pending, the
following are standard assays used to characterize ATR inhibitors:

ATR Kinase Activity Assay (In Vitro):

» Reagents: Recombinant human ATR protein, a suitable substrate (e.g., a peptide containing
the consensus phosphorylation sequence), and 32P-ATP.

» Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, and varying
concentrations of ATRN-119 in a kinase buffer. The reaction is started by the addition of 32P-
ATP.

 Incubation: The reaction mixture is incubated at 30°C for a specified time.

o Termination and Detection: The reaction is stopped, and the phosphorylated substrate is
separated (e.g., via phosphocellulose paper). The amount of incorporated 32P is quantified
using a scintillation counter.

» Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition
against the concentration of ATRN-119.
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Western Blot for Phospho-CHK1 (Cell-Based Assay):

e Cell Culture and Treatment: Cancer cells are seeded and treated with a DNA damaging
agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway, in the presence or
absence of ATRN-1109.

o Protein Extraction: Whole-cell lysates are prepared from the treated cells.

o SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE, transferred
to a membrane, and probed with primary antibodies specific for phosphorylated CHK1 (p-
CHK1) and total CHK1.

o Detection: Following incubation with a secondary antibody, the protein bands are visualized
using a chemiluminescence detection system.

e Analysis: Areduction in the p-CHK1 signal in the presence of ATRN-119, relative to the total
CHK1 signal, confirms the inhibition of ATR kinase activity within the cell.

Mandatory Visualization
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Caption: ATRN-119 mechanism of action in the DNA damage response pathway.
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Caption: Experimental workflow for assessing ATRN-119 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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